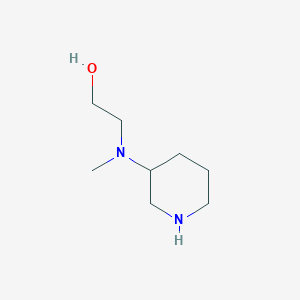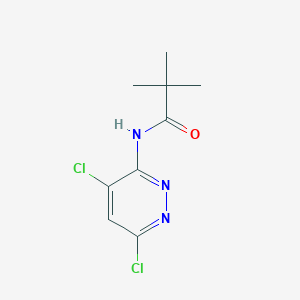![molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6](/img/structure/B13132101.png)
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid is a complex organic compound characterized by the presence of boronic acid groups, disulfide linkages, and phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Disulfide Linkages: This involves the oxidation of thiol groups to form disulfide bonds.
Introduction of Boronic Acid Groups: This can be achieved through the reaction of boronic acid derivatives with suitable intermediates.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The disulfide linkages can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium catalysts and suitable bases for cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various biaryl compounds through cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The boronic acid groups can act as ligands in catalytic processes.
Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology
Protein Modification: The disulfide linkages can be used to modify proteins through thiol-disulfide exchange reactions.
Biosensors: The boronic acid groups can bind to diols, making the compound useful in biosensor applications.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form reversible covalent bonds.
Therapeutics: Investigated for its potential in developing new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to introduce functional groups.
Mécanisme D'action
The mechanism of action of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with various biological and chemical targets. The boronic acid groups can bind to diols and other nucleophiles, while the disulfide linkages can undergo thiol-disulfide exchange reactions. These interactions enable the compound to modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diacrylate: Similar structure but with acrylate groups instead of boronic acid groups.
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))dicarboxylic acid: Contains carboxylic acid groups instead of boronic acid groups.
Uniqueness
The presence of boronic acid groups in (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid makes it unique compared to similar compounds. Boronic acids have distinct reactivity and binding properties, which can be exploited in various applications, particularly in the fields of catalysis, biosensing, and drug delivery.
Propriétés
Numéro CAS |
210907-57-6 |
|---|---|
Formule moléculaire |
C20H26B2N2O6S2 |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26) |
Clé InChI |
BLODSXXPNJMUFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


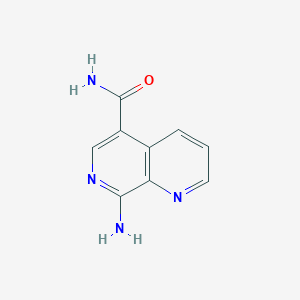
![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
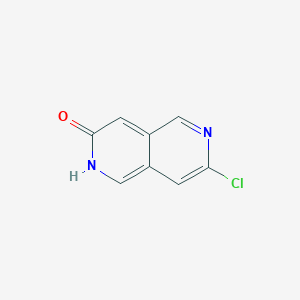
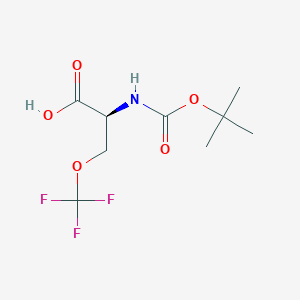
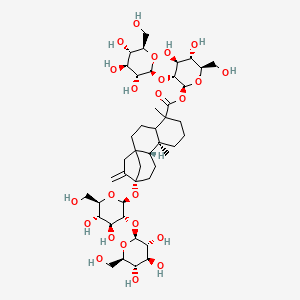
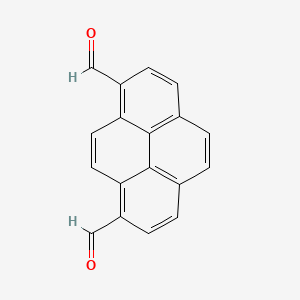

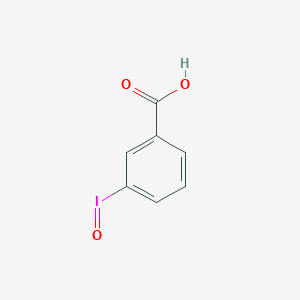
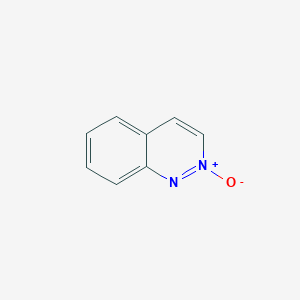
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
